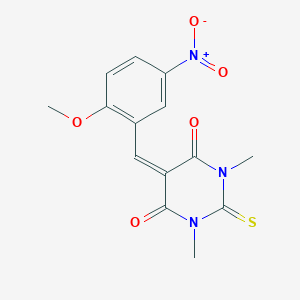
N,N-diethyl-4-(4-morpholinylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-(4-morpholinylmethyl)aniline, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MEM is a tertiary amine, which means it contains a nitrogen atom that is bonded to three alkyl or aryl groups. This chemical structure makes MEM a useful tool for studying various biological processes and mechanisms of action.
Wirkmechanismus
The mechanism of action of MEM is related to its ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synapses between neurons, which can enhance neuronal communication and modulate various physiological processes. Additionally, MEM has been found to modulate the activity of various ion channels and receptors, including nicotinic and muscarinic acetylcholine receptors.
Biochemical and Physiological Effects
MEM has been found to have various biochemical and physiological effects, including enhancing cognitive function, modulating synaptic plasticity, and reducing inflammation. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MEM has several advantages for use in scientific research, including its high purity and yield, its ability to modulate various biological processes, and its potential for use in the treatment of neurodegenerative diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on MEM, including further studies on its mechanisms of action, its potential for use in the treatment of neurodegenerative diseases, and its potential for use in the development of new drugs and therapies. Additionally, research on the potential side effects and toxicity of MEM is needed to fully understand its safety and efficacy in scientific research and medical applications.
Conclusion
N,N-diethyl-4-(4-morpholinylmethyl)aniline, or MEM, has gained significant attention in scientific research due to its unique properties and potential applications. Its ability to modulate various biological processes, enhance cognitive function, and potentially treat neurodegenerative diseases make it a promising candidate for future research and development. However, further studies are needed to fully understand its mechanisms of action, potential side effects, and safety in scientific research and medical applications.
Synthesemethoden
MEM can be synthesized through several methods, including the reaction of N,N-diethyl-4-chloroaniline with morpholine in the presence of a base. Another method involves the reaction of N,N-diethyl-4-nitroaniline with formaldehyde and morpholine. These methods produce MEM in high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
MEM has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have various effects on neuronal activity and behavior.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(morpholin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17(4-2)15-7-5-14(6-8-15)13-16-9-11-18-12-10-16/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEWRDIKOFWLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421154 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)

![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)
